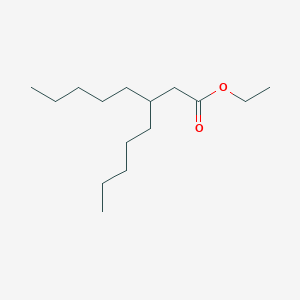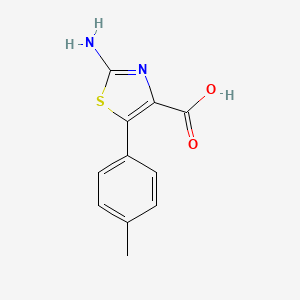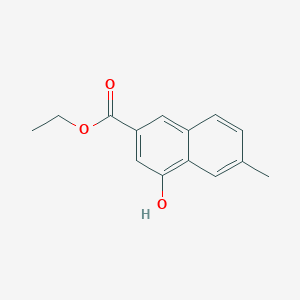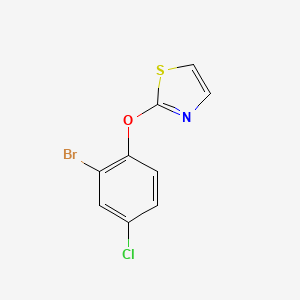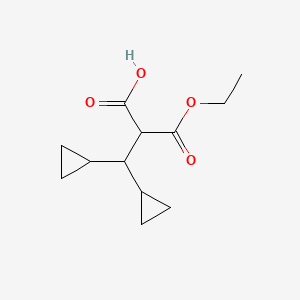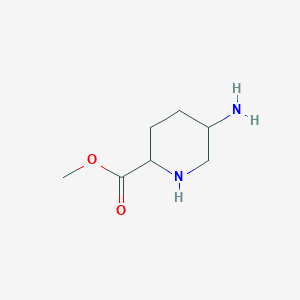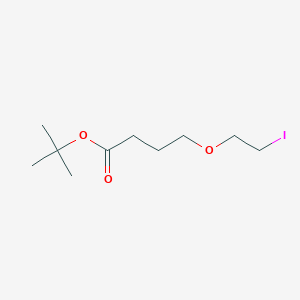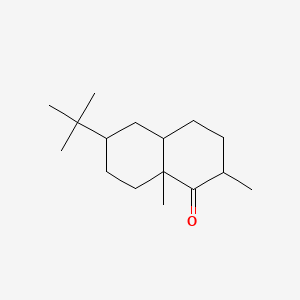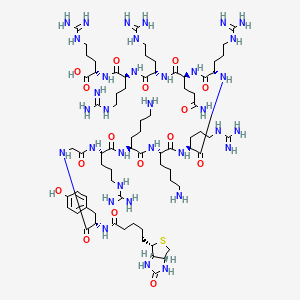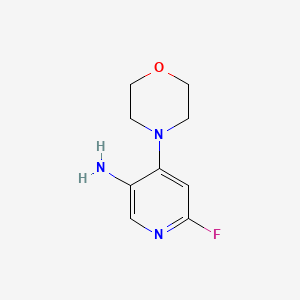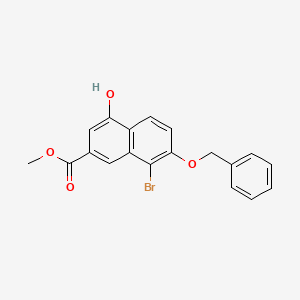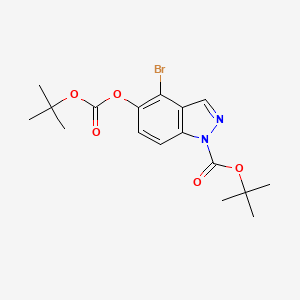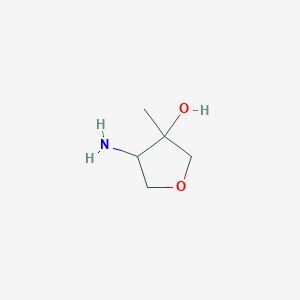
4-Amino-3-methyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminotetrahydro-3-methyl-3-furanol is a heterocyclic organic compound with the molecular formula C5H11NO2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotetrahydro-3-methyl-3-furanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be induced using a dehydrating agent to form the furan ring.
Industrial Production Methods
Industrial production of 4-Aminotetrahydro-3-methyl-3-furanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts to accelerate the reaction and reduce the formation of by-products. The process is often carried out in a controlled environment to maintain the desired reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-Aminotetrahydro-3-methyl-3-furanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Aminotetrahydro-3-methyl-3-furanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Aminotetrahydro-3-methyl-3-furanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
4-Aminotetrahydro-3-methyl-3-furanol can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A related compound with a similar ring structure but lacking the amino group.
3-Methylfuran: Another related compound with a furan ring but without the amino and hydroxyl groups.
4-Aminotetrahydrofuran: A compound with a similar structure but without the methyl group.
The uniqueness of 4-Aminotetrahydro-3-methyl-3-furanol lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-amino-3-methyloxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3 |
InChI Key |
UGYCPBXZJDOSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


